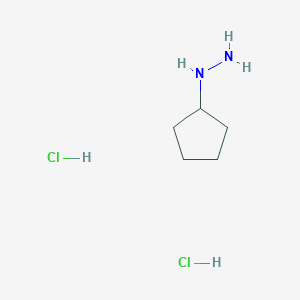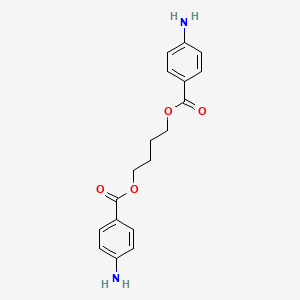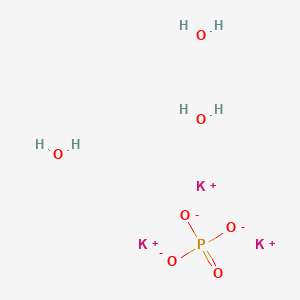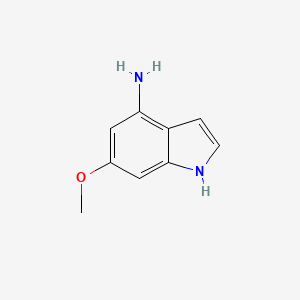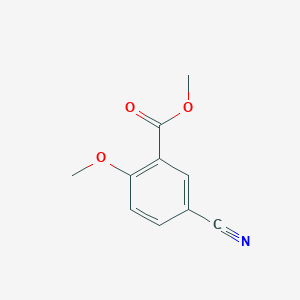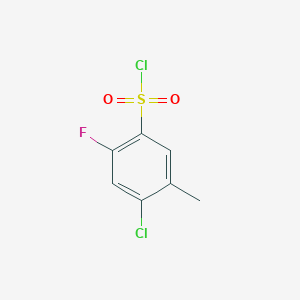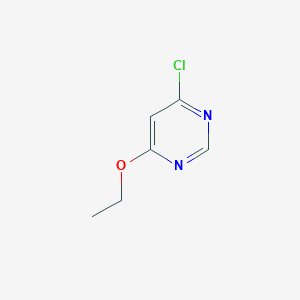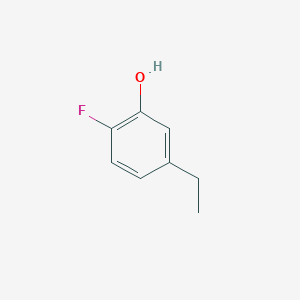
5-エチル-2-フルオロフェノール
概要
説明
5-Ethyl-2-fluorophenol is a useful chemical compound with a variety of research applications . It belongs to the main category of Alcohols / Alkoxides / Phenols / Hydroxy compounds Halides / Halide containing compounds . The molecular formula of 5-Ethyl-2-fluorophenol is C8H9FO and its molecular weight is 140.155 .
Synthesis Analysis
The synthesis of fluorinated compounds like 5-Ethyl-2-fluorophenol has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-fluorophenol consists of a benzene ring substituted with a fluorine atom and an ethyl group . The presence of the fluorine atom introduces unique properties to the compound due to the high electronegativity of fluorine.科学的研究の応用
環境科学: 吸着プロセス
5-エチル-2-フルオロフェノールは、そのフェノール構造のために吸着プロセスにおいて役割を果たす可能性があります。 吸着は、環境から汚染物質を除去するために不可欠であり、フェノール化合物は、変性シリカや多孔質炭素などの吸着剤との相互作用で知られています 。この化合物のユニークな構造は、溶解度や沸点などの物理的特性に影響を与える可能性があり、それが吸着能力と環境への応用に影響を与えます。
医学: 薬物代謝と薬物動態
医学の分野では、フルオロフェノールを含むフルオロ有機化合物の代謝が重要です。 これらの化合物は、薬物の物理化学的性質を変えて、その生物活性、安定性、親油性に影響を与える可能性があります 。このような化合物の代謝を理解することは、効果を高め、副作用を軽減した新薬の開発につながります。
農業: 農薬の分解
5-エチル-2-フルオロフェノールなどの誘導体を含むフルオロフェノールは、農薬や除草剤として農業で使用されています。 土壌中の微生物はこれらの化合物に遭遇し、生体変換が起こる可能性があります 。 タバコなどの植物細胞培養によるこれらの化合物の代謝に関する研究は、環境におけるこれらの化合物の運命と農業慣行への影響に関する洞察を提供することができます .
材料科学: 先端材料の合成
材料科学では、5-エチル-2-フルオロフェノールは、複雑な材料を合成するための構成要素として使用できます。 その分子構造により、産業用アプリケーションにおいて特定の特性を持つ新規材料の開発に利用できるさまざまな誘導体の作成が可能になります .
分析化学: 分光分析
この化合物の分析化学における可能性は、分光分析での使用にあります。 そのユニークな化学構造は、汚染物質の定性および定量検出に役立ち、環境の持続可能性のための分析方法の進歩に貢献する可能性があります .
生化学: 酵素基質特異性
生化学では、5-エチル-2-フルオロフェノールは、チロシンフェノールリアーゼなどの酵素の基質として調査することができます。 この酵素は、L-チロシンとその誘導体の生合成に使用され、これらは製薬業界で重要な中間体です 。このような酵素の基質特異性に関する研究は、重要な生化学物質の生産につながります。
薬理学: 放射性医薬品開発
フルオロフェノールは、画像診断目的の放射性医薬品の合成に使用されています。 有機化合物へのフッ素の組み込みは、医療画像アプリケーションのためのその特性を高めることができます 。 5-エチル-2-フルオロフェノールは、そのような放射性医薬品の開発における前駆体として役立ちます。
工業プロセス: 排水処理
5-エチル-2-フルオロフェノールの工業プロセスにおける役割は、廃水の処理にあります。 そのフェノール構造は、工業排水中の染料やその他の汚染物質の分解に使用される電気化学的フェントン酸化などのプロセスに役立つ可能性があります .
Safety and Hazards
作用機序
Target of Action
It is known that phenolic compounds, such as 5-ethyl-2-fluorophenol, can interact with various enzymes and biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-fluorophenol. For instance, the compound’s action may be affected by the presence of other chemicals in the environment .
生化学分析
Biochemical Properties
5-Ethyl-2-fluorophenol, like other fluorinated phenols, can participate in various biochemical reactions. The presence of the fluorine atom, a strong electron-withdrawing group, can significantly influence these reactions For instance, it can affect the acidity of the phenol group and the reactivity of the compound
Cellular Effects
This suggests that 5-Ethyl-2-fluorophenol might interact with certain cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For instance, they can participate in free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.
Metabolic Pathways
This suggests that 5-Ethyl-2-fluorophenol might be involved in similar metabolic pathways, potentially interacting with certain enzymes or cofactors .
特性
IUPAC Name |
5-ethyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891843-05-3 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
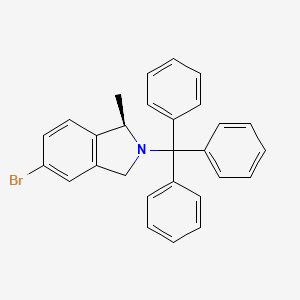


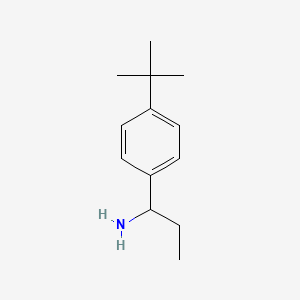
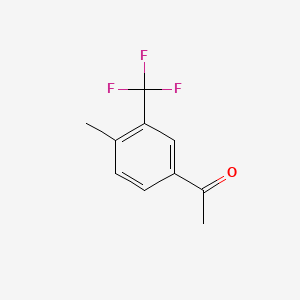
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
